1-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride is a complex organic compound that features a piperazine ring, an imidazole ring, and a pyrrolidine-2,5-dione moiety
Scientific Research Applications
1-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Safety and Hazards
Future Directions
Future research could explore the potential biological activity of this compound, as well as methods for optimizing its synthesis. The functional groups present in the molecule suggest that it could have a range of biological activities, making it a potentially interesting target for drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the Piperazine Ring: Piperazine can be synthesized by the hydrogenation of pyrazine or by the reaction of ethylenediamine with diethylene glycol.
Coupling Reactions: The imidazole and piperazine rings are coupled using a suitable linker, such as a haloalkane, under basic conditions.
Formation of Pyrrolidine-2,5-dione: This moiety can be synthesized through the reaction of maleic anhydride with ammonia or primary amines.
Final Coupling and Hydrochloride Formation: The final step involves coupling the piperazine-imidazole intermediate with the pyrrolidine-2,5-dione under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione can be reduced to form hydroxyl groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Hydroxyl derivatives of pyrrolidine-2,5-dione.
Substitution: Alkylated or acylated piperazine derivatives.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone: Lacks the pyrrolidine-2,5-dione moiety.
1-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propane-1,3-dione: Contains a different dione structure.
Uniqueness
1-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride is unique due to its combination of an imidazole ring, a piperazine ring, and a pyrrolidine-2,5-dione moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research.
Properties
IUPAC Name |
1-[2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3.ClH/c1-16-5-4-15-14(16)18-8-6-17(7-9-18)13(22)10-19-11(20)2-3-12(19)21;/h4-5H,2-3,6-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMPKYIFWLFUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CN3C(=O)CCC3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.